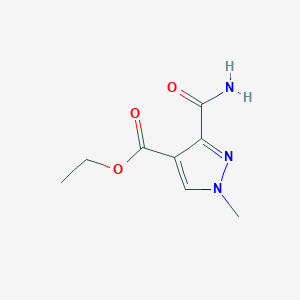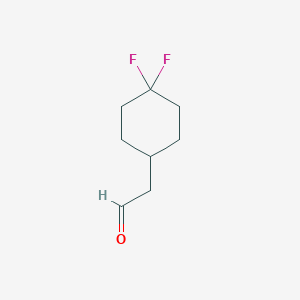![molecular formula C24H22N2O4 B2920222 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 303035-70-3](/img/structure/B2920222.png)
3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural world and are important in many pharmaceuticals .
Chemical Reactions Analysis
Indole and its derivatives are involved in a wide range of chemical reactions. They can act as nucleophiles in electrophilic substitution reactions, and the nitrogen can act as a base to deprotonate acids . The specific reactions your compound would undergo would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. In general, indole derivatives have relatively high boiling points due to their aromaticity and the ability to participate in pi stacking interactions. They are often crystalline solids at room temperature .Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole compounds, including derivatives of "3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole", are pivotal in synthetic chemistry and medicinal research. A comprehensive framework for classifying all indole syntheses has been proposed, highlighting the significance of these compounds in organic synthesis. This classification not only aids in understanding the structural complexity of indoles but also in discovering new synthetic methods, thereby opening doors to novel applications in scientific research (Taber & Tirunahari, 2011).
Pharmacokinetics and Protective Roles
Indole derivatives, including indole-3-carbinol (I3C) and its derivatives, showcase a wide range of protective effects against chronic liver diseases. These compounds modulate enzymes relevant to hepatitis viral replication, lipogenesis, and metabolism of hepatotoxic substances, thereby offering a protective shield to the liver (Wang et al., 2016).
C2-Functionalization and Umpolung
The C2-functionalization of indoles via umpolung presents a novel approach in synthetic chemistry, expanding the utility of indole derivatives in pharmaceutical chemistry. This strategy opens new avenues for creating indole-based compounds with significant importance in synthetic and pharmaceutical research (Deka et al., 2020).
Anticancer Applications
Indole alkaloids, synthetic dimers, and hybrids exhibit potential antiproliferative effects on various cancers both in vitro and in vivo. These compounds act on diverse targets within cancer cells, demonstrating the therapeutic potential of indole derivatives in cancer treatment. The exploration of indole alkaloids, synthetic dimers, and hybrids continues to be a promising area for developing novel anticancer agents (Song et al., 2020).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with your compound would depend on its specific structure and properties. In general, handling of chemical compounds should always be done with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-21-13-12-17(14-22(21)30-2)19(15-26(27)28)23-18-10-6-7-11-20(18)25-24(23)16-8-4-3-5-9-16/h3-14,19,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRDTDNYDILTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)

![5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2920154.png)
![(3,3-Difluorocyclobutyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2920155.png)

![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2920158.png)
![1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2920159.png)

![ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2920161.png)
